2,4-Diphenyl-3-oxobutyronitrile
Description
Properties
CAS No. |
25369-03-3 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-oxo-2,4-diphenylbutanenitrile |
InChI |
InChI=1S/C16H13NO/c17-12-15(14-9-5-2-6-10-14)16(18)11-13-7-3-1-4-8-13/h1-10,15H,11H2 |
InChI Key |
PGPFUKMIXWNORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Base-assisted deprotonation : KOH deprotonates the α-CH bond of the ketone, forming an enolate.
-
Oxidation : Dimethyl sulfoxide (DMSO) acts as an oxidizing agent, facilitating intramolecular cyclization to form indoline-3-one.
-
Elimination : Subsequent elimination of dimethyl sulfide and water yields the unsaturated nitrile.
Typical Procedure (Scale-Up)
Key Advantages :
-
High yield (77–79%) and scalability.
-
Short reaction time (1 hour).
Knoevenagel Condensation
This approach leverages the reactivity of active methylene compounds (e.g., cyanohydrin acetone) with chalcone derivatives.
Reaction Pathway
General Method
Limitations :
-
Moderate yields due to competing side reactions.
-
Requires precise stoichiometric control.
Nucleophilic Substitution
This method involves synthesizing intermediates via substitution reactions, though direct routes to 2,4-Diphenyl-3-oxobutyronitrile remain underexplored.
Theoretical Pathway
Challenges
-
Requires multi-step synthesis to introduce both phenyl groups.
-
Limited literature on direct applications for this target compound.
Patent-Based Methods
Patents (e.g., JPH0315616B2, EP0098058B1) outline traditional syntheses but lack detailed procedures. These methods likely involve:
-
Claisen-Schmidt condensation : Formation of chalcone precursors.
-
Cyanation : Introduction of the nitrile group via KCN or other cyanide sources.
Comparative Analysis of Methods
Optimal Choice : The nucleophilic cyclization method (Section 1) offers the highest efficiency and scalability, making it preferred for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-3-oxobutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
2,4-Diphenyl-3-oxobutyronitrile serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of more complex organic molecules and acts as a reagent in various organic reactions. Its role in the Friedel-Crafts reaction is particularly notable, where it aids in the formation of polycyclic compounds through cyclization processes .
Table 1: Synthesis Applications
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Friedel-Crafts Reaction | Synthesis of polycyclic compounds | 37–55 |
| Intramolecular Cyclization | Formation of γ-hydroxy butyrolactams | 59–93 |
Biology
Research indicates that derivatives of 2,4-Diphenyl-3-oxobutyronitrile exhibit potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism involves interactions with specific molecular targets, which can modulate enzyme and receptor activities .
Table 2: Biological Activity Studies
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against multi-drug resistant strains | |
| Anticancer | Induces apoptosis in cancer cells |
Medicine
In medical research, 2,4-Diphenyl-3-oxobutyronitrile is explored as a pharmaceutical intermediate for drug development. Its derivatives are being studied for their efficacy in treating various conditions, including cancer and inflammation. In vivo studies have demonstrated significant tumor growth inhibition and anti-inflammatory effects .
Table 3: Medical Research Findings
| Study Type | Objective | Results |
|---|---|---|
| Antitumor Activity | Evaluate effects in xenograft models | 60% tumor growth inhibition at 20 mg/kg |
| Anti-inflammatory Effects | Assess reduction in inflammation markers | Significant reduction in paw swelling |
Case Study 1: Cancer Treatment
- Objective : To evaluate the anticancer effects of 2,4-Diphenyl-3-oxobutyronitrile in breast cancer models.
- Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal cytotoxicity towards normal cells.
Case Study 2: Infection Control
- Objective : To assess the antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential for therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-3-oxobutyronitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,4-Diphenyl-3-oxobutyronitrile with three analogous compounds, focusing on structural features, physicochemical properties, and commercial availability.
Structural and Electronic Differences
2-(4-Chlorophenyl)-3-oxobutanenitrile
- Molecular Formula: C₁₀H₈ClNO
- Molecular Weight : 193.63 g/mol (calculated)
- CAS No.: Not specified in evidence.
- Key Feature: A single 4-chlorophenyl group replaces one of the phenyl groups in the target compound.
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile
- Molecular Formula: C₁₀H₅F₄NO
- Molecular Weight : 231.15 g/mol
- CAS No.: 3108-23-4
- Key Feature : Incorporates trifluoromethyl and 4-fluorophenyl groups. The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces electron density at the ketone, making this compound highly reactive. Fluorine substituents also improve metabolic stability and lipophilicity, which are advantageous in pharmaceutical applications .
4-(Diisopropylamino)-butyronitrile
- Molecular Formula : C₁₀H₂₀N₂
- Molecular Weight : 168.28 g/mol (calculated)
- CAS No.: Not specified.
- Key Feature: Replaces the ketone and phenyl groups with a diisopropylamino moiety. This bulky substituent introduces steric hindrance, reducing reactivity but improving solubility in non-polar solvents .
Physicochemical and Commercial Comparison
Biological Activity
2,4-Diphenyl-3-oxobutyronitrile (C16H13NO) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its efficacy against various biological targets.
Synthesis of 2,4-Diphenyl-3-oxobutyronitrile
The synthesis of 2,4-Diphenyl-3-oxobutyronitrile typically involves the reaction of suitable starting materials under controlled conditions. A notable method includes the use of Friedel-Crafts reactions, which have been optimized to yield high purity and quantity of the compound. For instance, a study demonstrated that the reaction conditions could be fine-tuned to achieve yields of approximately 72% when utilizing DMSO as a solvent in a mixture with water .
Biological Activity
The biological activity of 2,4-Diphenyl-3-oxobutyronitrile has been investigated in various contexts, particularly concerning its anticancer properties. The compound has shown promising results in inhibiting the growth of several cancer cell lines.
Antitumor Activity
Research indicates that derivatives of 2,4-Diphenyl-3-oxobutyronitrile exhibit significant cytotoxicity against various cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- B16F10 (melanoma)
In vitro studies have reported micromolar activity (around 10 µM) against these cell lines, suggesting that the compound may interfere with cellular processes critical for tumor growth and proliferation .
The exact mechanism by which 2,4-Diphenyl-3-oxobutyronitrile exerts its biological effects is still under investigation. However, initial findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of functional groups in its structure allows it to interact with various molecular targets within the cell, leading to programmed cell death .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of 2,4-Diphenyl-3-oxobutyronitrile on different cancer cell lines, researchers found that treatment led to a significant reduction in cell viability. The IC50 values were determined for each cell line:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 9.5 |
| HeLa | 8.7 |
| B16F10 | 11.0 |
This data indicates that the compound has potent cytotoxic effects across multiple types of cancer cells .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how 2,4-Diphenyl-3-oxobutyronitrile induces apoptosis. The study utilized flow cytometry and western blot analysis to evaluate changes in apoptotic markers. Results showed an increase in cleaved caspase-3 and PARP levels post-treatment, confirming that the compound activates apoptotic pathways in cancer cells .
Q & A
Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in nitrile derivatives?
- Methodological Answer : Multivariate regression (e.g., PLS or Random Forest) correlates descriptors (e.g., logP, dipole moment) with biological endpoints. Clustering analysis (PCA) groups compounds by activity profiles. Software like MOE or Schrödinger facilitates descriptor calculation and SAR visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
